molecular formula C12H12N2O4 B12499299 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid

1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B12499299
M. Wt: 248.23 g/mol
InChI Key: MEINGDOBOGEOLO-UHFFFAOYSA-N
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Description

1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an isopropyl group at the first position, a nitro group at the fifth position, and a carboxylic acid group at the second position of the indole ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of an indole derivative followed by the introduction of the isopropyl group and carboxylation. For instance, starting with 1H-indole, nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting 5-nitroindole can then be subjected to Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Finally, carboxylation can be performed using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-5-nitro-1H-indole-2-carboxylic acid
  • 1-Ethyl-5-nitro-1H-indole-2-carboxylic acid
  • 1-Isopropyl-5-amino-1H-indole-2-carboxylic acid

Comparison: 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its lipophilicity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-nitro-1-propan-2-ylindole-2-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c1-7(2)13-10-4-3-9(14(17)18)5-8(10)6-11(13)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

MEINGDOBOGEOLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O

Origin of Product

United States

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